Cryptofolione

Description

Propriétés

IUPAC Name |

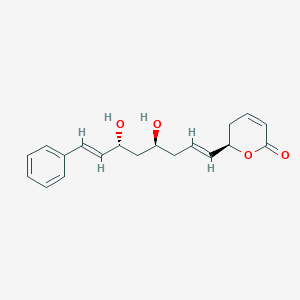

(2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c20-16(8-4-9-18-10-5-11-19(22)23-18)14-17(21)13-12-15-6-2-1-3-7-15/h1-7,9,11-13,16-18,20-21H,8,10,14H2/b9-4+,13-12+/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKFCRSAYKODTM-RURAAYBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)OC1C=CCC(CC(C=CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC(=O)O[C@H]1/C=C/C[C@@H](C[C@H](/C=C/C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the chemical structure of Cryptofolione

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Cryptofolione, a naturally occurring δ-lactone. It covers its chemical structure, physicochemical and spectroscopic properties, biological activities, and methodologies for its synthesis and isolation.

Chemical Identity and Structure

This compound is a 6-substituted 5,6-dihydro-α-pyrone, a class of natural products characterized by a 5,6-dihydro-α-pyrone ring, a 1,3-diol or 1,3,5-triol system, and a trans-styryl skeleton.[1] First isolated from species of the Cryptocarya genus, its structure has been elucidated through spectroscopic methods and confirmed by total synthesis.[2] The absolute configuration of the naturally occurring enantiomer has been established as (6R,10S,12R).[1][3]

The definitive chemical structure is presented below:

IUPAC Name: (2R)-2-[(1E,4R,6S,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one

Chemical Formula: C₁₉H₂₂O₄

Molecular Weight: 314.38 g/mol

SMILES: C1C=CC(=O)O[C@H]1/C=C/C--INVALID-LINK--O">C@HO

Physicochemical and Spectroscopic Data

Quantitative data for this compound are summarized in the tables below. These include identifiers, computed physicochemical properties, and nuclear magnetic resonance (NMR) data.

Chemical Identifiers and Properties

| Parameter | Value | Reference |

| CAS Number | 160098-78-2 | N/A |

| Molecular Formula | C₁₉H₂₂O₄ | N/A |

| Molecular Weight | 314.38 g/mol | N/A |

| Absolute Configuration | (6R,10S,12R) | [1][3] |

| Specific Rotation [α]D²⁴ | +48° (c 0.011, CH₂Cl₂) | [1] |

| XLogP3 | 2.7 | N/A |

| Hydrogen Bond Donors | 2 | N/A |

| Hydrogen Bond Acceptors | 4 | N/A |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectral data for a synthetic stereoisomer corresponding to the natural product ([6R,10S,12R]-1R ) are presented below. The data were recorded in CDCl₃. The spectral data of the synthetic compound were found to be in agreement with those reported for the natural isolate.[1]

| Carbon Position | Chemical Shift (δ, ppm) for 1R |

| 2 | 163.5 |

| 3 | 121.5 |

| 4 | 145.2 |

| 5 | 30.6 |

| 6 | 78.1 |

| 1' | 131.7 |

| 2' | 130.4 |

| 3' | 40.4 |

| 4' | 68.0 |

| 5' | 45.1 |

| 6' | 72.0 |

| 7' | 130.8 |

| 8' | 132.8 |

| 1'' | 136.9 |

| 2'', 6'' | 126.5 |

| 3'', 5'' | 128.5 |

| 4'' | 127.7 |

Note: ¹H NMR spectra of the synthetic stereoisomers were also found to be very similar to that of the natural product, confirming the structural assignment.[1]

Biological Activity

This compound has been evaluated for its biological effects, showing moderate antiparasitic properties. However, its therapeutic potential may be limited by its cytotoxicity, indicating a narrow therapeutic window.

| Activity Type | Assay Details | Result | Reference |

| Trypanocidal | Trypanosoma cruzi trypomastigotes | 77% reduction in parasite number at 250 µg/mL | [2] |

| Leishmanicidal | Leishmania spp. promastigotes | Mild inhibitory effect | [2] |

| Cytotoxicity | Macrophages and T. cruzi amastigotes | Moderate cytotoxicity observed | [2] |

The similar magnitude of its cytotoxic and trypanocidal effects suggests a lack of selectivity for the parasite over host cells.[2]

Experimental Protocols

Isolation from Natural Sources

This compound has been isolated from the fruits of Cryptocarya alba and the bark of other Cryptocarya species.[2] While specific, detailed protocols vary between publications, a general workflow can be described as follows.

-

Preparation of Plant Material: The plant material (e.g., fruits, bark) is collected, dried, and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is subjected to extraction with an organic solvent, such as dichloromethane (B109758) or ethanol, to isolate secondary metabolites.

-

Fractionation: The resulting crude extract is concentrated and then partitioned between immiscible solvents (e.g., hexane, ethyl acetate (B1210297), and water) to separate compounds based on polarity.

-

Chromatographic Purification: The fraction containing this compound is subjected to multiple rounds of column chromatography. This typically involves silica (B1680970) gel chromatography followed by size-exclusion chromatography (e.g., Sephadex LH-20).

-

Final Purification: High-performance liquid chromatography (HPLC) is often used as a final step to obtain pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including NMR (¹H, ¹³C, COSY, HMBC), mass spectrometry (MS), and infrared (IR) spectroscopy.

Representative Total Synthesis

Several total syntheses of this compound have been reported. These routes often employ key modern synthetic reactions to control the stereochemistry of the molecule. A representative strategy involves the synthesis of two key fragments followed by their coupling via an olefin cross-metathesis reaction.

Key Methodologies:

-

Asymmetric Aldol Reactions: Reactions such as the Mukaiyama or Evans aldol reactions are used to set key stereocenters in the side chain, starting from materials like trans-cinnamaldehyde.

-

Diastereoselective Reductions: The reduction of ketone intermediates is performed using reagents that afford high diastereoselectivity to establish the correct 1,3-diol relationship.

-

Asymmetric Allylation: Brown or Keck allylation reactions are employed to introduce homoallylic alcohol moieties with high enantiomeric excess.

-

Olefin Metathesis: Ring-closing metathesis (RCM) or cross-metathesis (CM) are powerful C=C bond-forming reactions used to either form the lactone ring or to couple the side-chain fragment with the lactone fragment.

Biosynthesis Pathway

The biosynthesis of this compound has not been fully elucidated experimentally. However, its structure suggests a mixed acetate-shikimate pathway. Computational tools have been used to propose a plausible biosynthetic route involving polyketide synthase (PKS) machinery.

This proposed pathway involves the condensation of a starter unit derived from the shikimate pathway (cinnamoyl-CoA) with extender units from the acetate pathway (malonyl-CoA) via a Type I Polyketide Synthase. The resulting linear polyketide undergoes a series of post-PKS modifications, including reductions and ultimately cyclization, to yield the final this compound structure.

References

An In-depth Technical Guide to the Biological Activity of Cryptofolione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptofolione is a naturally occurring styryl-lactone that has garnered scientific interest due to its potential therapeutic properties. Isolated from plant species of the Cryptocarya genus, notably Cryptocarya alba and Cryptocarya latifolia, this compound has demonstrated a range of biological activities, primarily antiparasitic and cytotoxic effects.[1] This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biological activities of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Quantitative Biological Activity Data

The biological activity of this compound has been primarily evaluated against parasitic protozoa and in cytotoxicity assays. The following tables summarize the available quantitative data.

| Table 1: Antiparasitic Activity of this compound | | :--- | :--- | | Organism | Assay Type | Concentration | Effect | Source | | Trypanosoma cruzi (trypomastigotes) | In vitro | 250 µg/mL | 77% reduction in parasite number |[1][2] | | Leishmania spp. (promastigotes) | In vitro | Not specified | Mild inhibitory effect |[1][2] |

| Table 2: Cytotoxic Activity of this compound | | :--- | :--- | | Cell Type | Activity | Source | | Macrophages | Moderate cytotoxicity |[1][2] | | Trypanosoma cruzi (amastigotes) | Moderate cytotoxicity |[1][2] |

Note: Specific IC50 values for the antiparasitic and cytotoxic activities of this compound are not yet available in the reviewed literature. The data presented reflects the reported percentage of inhibition at a given concentration.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections describe the general methodologies employed in the key experiments cited.

Antiparasitic Activity Assays

The trypanocidal activity of this compound is typically assessed using an in vitro assay with blood-form trypomastigotes.

-

Parasite Culture: Trypanosoma cruzi trypomastigotes are obtained from infected mammalian cell cultures or the blood of infected laboratory animals.

-

Assay Procedure:

-

A suspension of trypomastigotes is incubated with varying concentrations of this compound in a suitable culture medium.

-

Positive (e.g., benznidazole) and negative (vehicle control) controls are run in parallel.

-

After a defined incubation period (e.g., 24-48 hours), the number of motile parasites is counted using a hemocytometer under a microscope.

-

The percentage of parasite reduction is calculated relative to the negative control.

-

References

Unraveling the Antiparasitic Action of Cryptolepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptolepine (B1217406), an indoloquinoline alkaloid isolated from the roots of the West African shrub Cryptolepis sanguinolenta, has demonstrated significant promise as a lead compound in the development of novel antiparasitic agents. Traditionally used in African medicine for the treatment of malaria and other fevers, modern scientific investigation has substantiated its potent activity against a range of parasites, including Plasmodium, Leishmania, and Trypanosoma species. This technical guide provides an in-depth overview of the current understanding of cryptolepine's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of new antiparasitic therapies.

Quantitative Efficacy of Cryptolepine and its Analogs

The antiparasitic activity of cryptolepine and its derivatives has been quantified against various parasitic species and strains. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a comparative view of its potency.

Table 1: Antiplasmodial Activity of Cryptolepine and Related Alkaloids

| Compound | Plasmodium falciparum Strain | IC50 (µM) | Reference |

| Cryptolepine | K1 (multidrug-resistant) | 0.23 | [1][2] |

| Cryptolepine | T996 (chloroquine-sensitive) | 0.059 | [1][2] |

| Cryptolepine | Kl (multidrug-resistant) | 0.134 ± 0.037 | [3] |

| Cryptolepine | K1 (chloroquine-resistant) | 0.44 | [4][5] |

| Cryptolepine Hydrochloride | K-1 (chloroquine-resistant) | > Chloroquine | [6] |

| Cryptolepine Hydrochloride | W-2 (chloroquine-resistant) | > Chloroquine | [6] |

| 11-Hydroxycryptolepine | K-1 (chloroquine-resistant) | > Chloroquine | [6] |

| 11-Hydroxycryptolepine | W-2 (chloroquine-resistant) | > Chloroquine | [6] |

| Neocryptolepine | K-1 (chloroquine-resistant) | > Chloroquine | [6] |

| 2,7-Dibromocryptolepine (B1245172) | K1 (chloroquine-resistant) | 0.049 | [4][5] |

Table 2: Antileishmanial Activity of Cryptolepine and its Analogs

| Compound | Leishmania donovani Form | IC50 (µM) | Reference |

| Cryptolepine | AG83 promastigotes | 1.6 ± 0.1 | [7][8] |

| 2,7-Dibromocryptolepine | AG83 promastigotes | 0.5 ± 0.1 | [7][8] |

Table 3: Antitrypanosomal Activity of Cryptolepine and its Analogs

| Compound | Trypanosoma brucei | IC50 (nM) | Reference |

| Cryptolepine | < 3 | [9] | |

| 2,7-Dibromocryptolepine | < 3 | [9] | |

| 7-Bromocryptolepine | < 3 | [9] | |

| 8-Chlorocryptolepine | < 3 | [9] |

Core Mechanisms of Action

Cryptolepine exerts its antiparasitic effects through a multi-targeted approach, primarily involving the disruption of fundamental cellular processes within the parasite. The key mechanisms identified to date include inhibition of hemozoin formation, interference with nucleic acid synthesis, and induction of programmed cell death.

Inhibition of Hemozoin Formation (Antiplasmodial Activity)

A primary mechanism of action of cryptolepine against Plasmodium falciparum is the inhibition of hemozoin biocrystallization. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Cryptolepine, similar to the quinoline (B57606) antimalarials, is proposed to cap the growing hemozoin crystal, preventing further polymerization. This leads to an accumulation of toxic free heme, which induces oxidative stress and ultimately leads to parasite death.[5][10]

DNA Intercalation and Topoisomerase II Inhibition

Cryptolepine is a planar molecule capable of intercalating between the base pairs of DNA, with a preference for cytosine-cytosine sites.[11][12] This interaction can disrupt DNA replication and transcription. Furthermore, cryptolepine has been shown to inhibit topoisomerase II, an essential enzyme that manages DNA supercoiling and entanglement during replication.[3][13][14] By stabilizing the topoisomerase II-DNA cleavage complex, cryptolepine introduces double-strand breaks in the DNA, triggering a cascade of events leading to cell cycle arrest and apoptosis.

Induction of Apoptosis in Leishmania

In Leishmania donovani, cryptolepine and its more potent analog, 2,7-dibromocryptolepine, have been shown to induce a programmed cell death pathway resembling apoptosis.[7][8] Key events in this process include:

-

Reactive Oxygen Species (ROS) Production: Cryptolepine treatment leads to an increase in cellular ROS levels.[15]

-

Mitochondrial Dysfunction: This is characterized by the depolarization of the mitochondrial membrane potential.[7][8]

-

Phosphatidylserine (B164497) Externalization: A marker of early apoptosis where phosphatidylserine is flipped to the outer leaflet of the plasma membrane.[7][8]

-

DNA Fragmentation: The hallmark of apoptosis, where the chromosomal DNA is cleaved into oligonucleosomal fragments.[7][8][15]

Interestingly, Leishmania parasites may attempt to counteract the initial stress induced by cryptolepine through an autophagic survival mechanism.[15][16] Inhibition of this autophagic response has been shown to augment the leishmanicidal effect of cryptolepine.[15][16]

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of cryptolepine.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum.

Protocol:

-

Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human erythrocytes (O+) in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin (B1671437) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Preparation: The test compound is serially diluted in complete medium in a 96-well plate.

-

Assay Procedure: Parasitized erythrocytes are diluted to a 2% hematocrit and 1% parasitemia and added to the wells containing the drug dilutions. The plate is incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasitic DNA.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.

Hemozoin Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).

Protocol:

-

Reaction Mixture: A solution of hemin (B1673052) chloride in dimethyl sulfoxide (B87167) is added to a sodium acetate (B1210297) buffer (pH 5.0) in a 96-well plate.

-

Compound Addition: The test compound at various concentrations is added to the reaction mixture.

-

Initiation of Polymerization: The reaction is initiated by the addition of a solution of oleic acid in Tween 20.

-

Incubation: The plate is incubated at 37°C for 18-24 hours to allow for β-hematin formation.

-

Washing and Solubilization: The plate is washed with DMSO to remove unreacted hemin. The remaining β-hematin pellet is solubilized in NaOH.

-

Absorbance Measurement: The absorbance of the solubilized β-hematin is measured at 405 nm.

-

Data Analysis: The percentage of inhibition is calculated relative to a no-drug control, and the IC50 value is determined.

Leishmanicidal Activity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of Leishmania promastigotes to determine cell viability.[8]

Protocol:

-

Parasite Culture: Leishmania donovani promastigotes are cultured in M199 medium supplemented with fetal bovine serum at 25°C.

-

Drug Treatment: Promastigotes in the logarithmic growth phase are seeded into a 96-well plate and treated with various concentrations of the test compound for 24, 48, or 72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plate is incubated for 3-4 hours to allow viable cells to reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and the IC50 value is determined.

Flow Cytometric Analysis of Apoptosis in Leishmania

This method is used to quantify different stages of apoptosis in Leishmania promastigotes.[7][8]

Protocol:

-

Drug Treatment: Promastigotes are treated with the test compound for a specified period.

-

Staining: The cells are washed and resuspended in a binding buffer. Annexin V-FITC (to detect phosphatidylserine externalization) and propidium (B1200493) iodide (PI, to detect dead cells) are added.

-

Incubation: The cells are incubated in the dark for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer.

-

Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Proposed mechanism of cryptolepine's antiplasmodial activity.

Caption: Key events in cryptolepine-induced apoptosis in Leishmania.

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Conclusion and Future Directions

Cryptolepine represents a valuable natural product scaffold for the development of new antiparasitic drugs. Its multifaceted mechanism of action, targeting fundamental parasite survival pathways, makes it an attractive candidate for overcoming existing drug resistance. The potent activity of its synthetic analogs, such as 2,7-dibromocryptolepine, highlights the potential for medicinal chemistry efforts to optimize its efficacy and safety profile. While its DNA intercalating properties raise concerns about potential cytotoxicity, some analogs have shown reduced DNA binding while retaining potent antiplasmodial activity, suggesting that these effects can be decoupled.[5] Future research should focus on elucidating the precise molecular targets of cryptolepine and its derivatives, further exploring the potential for synergistic combinations with existing drugs, and advancing promising lead compounds through preclinical and clinical development. The comprehensive data and methodologies presented in this guide are intended to facilitate these critical next steps in the fight against parasitic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiplasmodial activity of Cryptolepis sanguinolenta alkaloids from leaves and roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unravelling the pharmacological properties of cryptolepine and its derivatives: a mini-review insight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Semi-Synthetic Analogues of Cryptolepine as a Potential Source of Sustainable Drugs for the Treatment of Malaria, Human African Trypanosomiasis, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Semi-Synthetic Analogues of Cryptolepine as a Potential Source of Sustainable Drugs for the Treatment of Malaria, Human African Trypanosomiasis, and Cancer [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antileishmanial activity of cryptolepine analogues and apoptotic effects of 2,7-dibromocryptolepine against Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In vitro and in vivo growth inhibitory activities of cryptolepine hydrate against several Babesia species and Theileria equi | PLOS Neglected Tropical Diseases [journals.plos.org]

- 11. Cryptolepine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Phytochemical and Pharmacological Review of Cryptolepis sanguinolenta (Lindl.) Schlechter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro anti-malarial interaction and gametocytocidal activity of cryptolepine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cryptolepine-Induced Cell Death of Leishmania donovani Promastigotes Is Augmented by Inhibition of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cryptolepine-Induced Cell Death of Leishmania donovani Promastigotes Is Augmented by Inhibition of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Cryptofolione Derivatives: A Technical Guide to Their Biological Significance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptofolione (B1630950), a naturally occurring α,β-unsaturated δ-lactone, and its synthetic derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the current state of knowledge on this compound derivatives, with a focus on their synthesis, biological significance, and potential therapeutic applications. This document summarizes the available quantitative data on their bioactivities, details key experimental protocols for their synthesis and evaluation, and visualizes the proposed signaling pathways through which they exert their effects. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this intriguing class of natural product derivatives.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. Among these, compounds featuring an α,β-unsaturated lactone moiety have garnered significant attention due to their diverse and potent biological activities. This compound, a styryl-lactone isolated from species of the Cryptocarya genus, represents a key pharmacophore with demonstrated antiparasitic and cytotoxic effects. The core chemical structure of this compound offers a versatile scaffold for synthetic modification, leading to the generation of a wide array of derivatives with potentially enhanced potency and selectivity. This guide will delve into the known biological activities of this compound and its analogues, with a particular focus on their antiparasitic, and cytotoxic properties. Furthermore, we will explore the potential mechanisms of action by examining related styryl-lactones, offering insights into the signaling pathways that may be modulated by these compounds.

Biological Significance of this compound Derivatives

The biological activities of this compound and its derivatives have been primarily investigated in the contexts of infectious diseases and cancer. The available data, though in some cases preliminary, highlights the potential of these compounds as leads for drug discovery.

Antiparasitic Activity

This compound has demonstrated notable activity against protozoan parasites, specifically Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species, which are responsible for leishmaniasis. While specific IC50 values are not extensively reported in the literature, semi-quantitative data indicates significant parasite growth inhibition.

Table 1: Antiparasitic Activity of this compound

| Compound | Target Organism | Concentration | Effect | Citation |

| This compound | Trypanosoma cruzi trypomastigotes | 250 µg/mL | 77% reduction in parasite number | [1],[2] |

| This compound | Leishmania spp. promastigotes | Not specified | Mild inhibitory effect | [1],[2] |

Cytotoxic and Anti-proliferative Activity

The cytotoxic potential of this compound and its derivatives has been evaluated against various cell lines, including mammalian macrophages and cancer cells. This activity is characteristic of many α,β-unsaturated lactones, which can act as Michael acceptors and interact with biological nucleophiles. The cytotoxicity data for this compound indicates a moderate effect, though with limited selectivity between host cells and parasites in the tested models.[1][2] Related styryl-lactones, such as goniothalamin (B1671989), have shown more potent and specific cytotoxic effects against cancer cell lines, suggesting that synthetic modification of the this compound scaffold could lead to improved anticancer agents.[3][4] The anti-proliferative activity of styryl-lactones is often associated with the induction of apoptosis.[2][3][4]

Table 2: Cytotoxicity of this compound

| Compound | Cell Line | Effect | Citation |

| This compound | Macrophages | Moderate cytotoxicity | [1],[2] |

| This compound | T. cruzi amastigotes | Moderate cytotoxicity | [1],[2] |

Proposed Signaling Pathways and Mechanism of Action

While the precise molecular targets and signaling pathways modulated by this compound derivatives are yet to be fully elucidated, studies on the broader class of styryl-lactones provide valuable insights into their potential mechanisms of action.

Induction of Apoptosis in Cancer Cells

A significant body of evidence suggests that the anticancer activity of styryl-lactones, such as goniothalamin, is mediated through the induction of apoptosis.[3][4][5] This process is often initiated by cellular stress, including the generation of reactive oxygen species (ROS) and DNA damage.[6][7] The proposed apoptotic pathway involves the activation of caspase cascades, key executioners of programmed cell death. Specifically, the intrinsic (mitochondrial) pathway appears to be predominantly involved.[3][6]

Anti-inflammatory Effects via NF-κB Inhibition

The anti-inflammatory properties of some natural products are linked to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response. Styryl-lactones have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.[8][9] The proposed mechanism involves the inhibition of IκB kinase (IKK) phosphorylation, which prevents the degradation of IκBα and the subsequent translocation of the p50/p65 NF-κB dimer to the nucleus.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Goniothalamin-induced oxidative stress, DNA damage and apoptosis via caspase-2 independent and Bcl-2 independent pathways in Jurkat T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Goniothalamin-induced oxidative stress, DNA damage and apoptosis via caspase-2 independent and Bcl-2 independent pathways in Jurkat T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Styryl-lactone goniothalamin inhibits TNF-α-induced NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Cryptofolione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptofolione is a naturally occurring δ-lactone that has been isolated from the fruits and bark of plants from the Cryptocarya genus, such as Cryptocarya alba and Cryptocarya moschata.[1][2] This compound has garnered interest within the scientific community due to its potential biological activities, including trypanocidal effects against Trypanosoma cruzi and mild inhibitory effects on Leishmania species.[2] The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the available spectroscopic data for this compound and the methodologies employed in its isolation and characterization.

Isolation of this compound

This compound is extracted from the dried and powdered plant material (e.g., fruits or bark of Cryptocarya species) using organic solvents. A general workflow for the isolation and purification of this compound is outlined below.

Caption: General workflow for the isolation and structural elucidation of this compound.

Experimental Protocol: General Isolation Procedure

-

Extraction: Dried and powdered plant material is subjected to extraction with a mixture of organic solvents, such as dichloromethane (B109758) and methanol (B129727). This process is typically carried out at room temperature over an extended period to ensure efficient extraction of the secondary metabolites.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned between different immiscible solvents (e.g., n-hexane, chloroform, and water) to separate compounds based on their polarity.

-

Chromatographic Fractionation: The fraction containing this compound is subjected to column chromatography over a solid support like silica (B1680970) gel. A gradient of solvents with increasing polarity is used to elute the compounds, separating them into fractions.

-

Purification: The fractions containing this compound are further purified using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Data

The structure of this compound has been determined using a combination of spectroscopic methods. The absolute configuration has been established as [6R,10S,12R] through enantioselective synthesis and comparison of the spectroscopic data of the synthetic and natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR (Proton NMR)

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. The reported ¹³C NMR data for this compound is presented in the table below.

| Carbon No. | Chemical Shift (δ) in ppm |

| 2 | 164.3 |

| 3 | 121.5 |

| 4 | 145.4 |

| 5 | 30.5 |

| 6 | 78.2 |

| 7 | 129.5 |

| 8 | 132.8 |

| 9 | 40.4 |

| 10 | 68.0 |

| 11 | 42.3 |

| 12 | 72.8 |

| 1' | 137.1 |

| 2', 6' | 126.5 |

| 3', 5' | 128.5 |

| 4' | 127.6 |

Note: The data is based on spectra recorded in CDCl₃.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for instance, at frequencies of 400 MHz for ¹H and 100 MHz for ¹³C.

-

Data Acquisition: Standard pulse sequences are used to acquire the 1D spectra. 2D NMR experiments such as COSY, HSQC, and HMBC are also typically performed to establish the connectivity between protons and carbons and to aid in the complete assignment of the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While the specific IR absorption data for this compound is not detailed in the available literature, the spectrum would be expected to show characteristic absorption bands for its functional groups.

Expected IR Absorption Bands for this compound:

-

O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl groups.

-

C-H stretching (aromatic and aliphatic): Bands in the region of 3100-2850 cm⁻¹.

-

C=O stretching (α,β-unsaturated lactone): A strong absorption band around 1720-1700 cm⁻¹.

-

C=C stretching (alkene and aromatic): Bands in the region of 1650-1450 cm⁻¹.

-

C-O stretching: Bands in the region of 1250-1050 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the purified solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer. Alternatively, the sample can be prepared as a KBr pellet.

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹) to obtain the absorption spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

For this compound (C₁₉H₂₂O₄), the expected exact mass is approximately 314.1518 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass. The fragmentation pattern would likely involve the loss of water molecules from the hydroxyl groups and cleavage of the side chain.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: The sample is introduced into a mass spectrometer, often coupled with a chromatographic system like HPLC (LC-MS). High-resolution techniques such as ESI-TOF or ESI-Orbitrap are commonly employed for accurate mass measurements.

-

Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. The fragmentation pattern can be studied using tandem mass spectrometry (MS/MS) experiments.

Conclusion

The combination of NMR, IR, and MS provides a complete picture of the chemical structure of this compound. While detailed ¹H NMR, IR, and MS data are not fully available in the public domain, the provided ¹³C NMR data and the general principles of these spectroscopic techniques allow for a thorough understanding of the structural elucidation process for this promising natural product. Further research to fully characterize the spectroscopic properties and biological activities of this compound is warranted and will be of great interest to the scientific community.

References

Cryptofolione: A Technical Overview of its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptofolione is a naturally occurring δ-lactone belonging to the 6-(ω-arylalkenyl)-5,6-dihydro-α-pyrone class of compounds. First isolated from the branch and stem bark of Cryptocarya species, this secondary metabolite has garnered scientific interest due to its intriguing chemical structure and notable biological activities. Biosynthesized through a mixed acetate-shikimate pathway, this compound has demonstrated moderate in vitro efficacy against parasitic protozoa, including Trypanosoma cruzi and Leishmania species. Furthermore, it has been identified as an inhibitor of the G2 checkpoint in the cell cycle, suggesting potential applications in oncology. Its complex stereochemistry has been elucidated and confirmed through various total synthesis campaigns, which have employed key methodologies such as asymmetric hetero-Diels-Alder reactions and olefin cross-metathesis. This document provides a comprehensive technical guide on the discovery, history, synthetic routes, and known biological functions of this compound, complete with available quantitative data, generalized experimental protocols, and diagrams of relevant biological and synthetic pathways.

Discovery and History

This compound was first isolated from the bark of two species of the genus Cryptocarya, namely C. myrtifolia in South Africa and C. moschata in Brazil.[1] These plants are part of the Lauraceae family, which is known for producing a rich diversity of secondary metabolites.[1] Initial structural elucidation was accomplished using NMR spectroscopy and chemical conversions.[1] The absolute configuration of this compound was later determined to be [6R,10S,12R] through enantioselective synthesis and comparative analysis of spectroscopic data, including 1H NMR, 13C NMR, and CD spectra, as well as specific rotation.[1]

Biological Activity

This compound has been evaluated for several biological activities, with the most prominent being its antiparasitic and cell cycle inhibitory effects.

Antiparasitic Activity

In vitro studies have shown that this compound exhibits moderate trypanocidal and leishmanicidal effects.[1] While detailed dose-response data leading to IC50 values are not widely published, one study reported a significant reduction in parasite viability.

Table 1: Summary of In Vitro Antiparasitic Activity of this compound

| Target Organism | Concentration | Effect |

| Trypanosoma cruzi | 250 µg/mL | 77% reduction in trypomastigotes |

Note: This data is based on initial screenings, and further studies are required to establish a complete pharmacological profile.

Cell Cycle Inhibition

This compound has been identified as an inhibitor of the G2 checkpoint of the cell cycle. This checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. Inhibition of the G2 checkpoint is a therapeutic strategy in oncology, as many cancer cells have a defective G1 checkpoint and are thus heavily reliant on the G2 checkpoint for DNA repair and survival. The specific molecular targets of this compound within the G2/M checkpoint signaling cascade have not yet been fully elucidated.

Signaling and Biosynthetic Pathways

G2/M Cell Cycle Checkpoint Pathway (Generalized)

The G2/M checkpoint is a complex signaling pathway that ensures the fidelity of cell division. The core of this pathway involves the Cyclin B-CDK1 complex, which, when activated, drives the cell into mitosis. The activity of this complex is tightly regulated by inhibitory phosphorylation, primarily by the WEE1 kinase. In response to DNA damage, checkpoint kinases like Chk1 are activated, which in turn can activate WEE1 and inhibit the phosphatase CDC25, which is responsible for removing the inhibitory phosphates from CDK1. This leads to G2 arrest. While this compound is known to inhibit this checkpoint, its precise point of intervention in this pathway is not yet known.

Caption: Generalized G2/M DNA damage checkpoint signaling pathway.

Biosynthesis via Mixed Acetate-Shikimate Pathway

This compound is a product of secondary metabolism in Cryptocarya species, arising from a mixed biosynthetic pathway that utilizes precursors from both the acetate (B1210297) and shikimate pathways.[1] The shikimate pathway provides the aromatic portion of the molecule, likely derived from phenylalanine or a related intermediate. The polyketide portion is assembled from acetate and malonate units via the acetate pathway. The precise sequence of enzymatic reactions and the specific intermediates have not been fully characterized. A computational tool, BioPKS Pipeline, has also proposed a potential biosynthetic route.[2]

Caption: Simplified overview of the mixed acetate-shikimate biosynthetic pathway.

Experimental Protocols

Representative Protocol for Trypanocidal Activity Assay

This protocol is a general representation of an in vitro assay to determine the activity of a compound against Trypanosoma cruzi.

-

Parasite and Cell Culture:

-

Maintain Vero cells (or another suitable host cell line) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 atmosphere.

-

Infect Vero cell monolayers with trypomastigotes of a specified T. cruzi strain (e.g., Tulahuen). Harvest trypomastigotes from the culture supernatant.

-

-

Assay Procedure:

-

Seed irradiated Vero cells in 96-well plates and allow them to adhere overnight.

-

Infect the Vero cells with trypomastigotes at a defined multiplicity of infection (MOI), for example, 10:1.

-

After an incubation period (e.g., 5 hours) to allow for parasite invasion, wash the plates to remove non-internalized parasites.

-

Add fresh medium containing serial dilutions of this compound (and a positive control like benznidazole (B1666585) and a vehicle control).

-

Incubate the plates for a period of 3-4 days.

-

-

Quantification of Inhibition:

-

Fix and stain the cells (e.g., with Giemsa stain).

-

Quantify the number of intracellular amastigotes per host cell by microscopy.

-

Alternatively, use a reporter strain of T. cruzi (e.g., expressing β-galactosidase or a fluorescent protein) and measure the signal to determine parasite viability.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.

-

Caption: General workflow for an in vitro trypanocidal assay.

Representative Protocol for Asymmetric Hetero-Diels-Alder Reaction

This generalized protocol outlines a key step in the total synthesis of this compound, illustrating the formation of the dihydropyrone core.

-

Catalyst Preparation:

-

In a flame-dried flask under an inert atmosphere (e.g., Argon), prepare the chiral catalyst. For example, a second-generation (salen)chromium complex can be used.

-

-

Reaction Setup:

-

To a solution of the chiral catalyst (e.g., 2.5 mol%) in a suitable anhydrous solvent (e.g., toluene (B28343) or CH2Cl2) at a reduced temperature (e.g., 0°C or -20°C), add the aldehyde substrate (e.g., cinnamyl aldehyde).

-

Slowly add the diene (e.g., Danishefsky's diene) to the reaction mixture.

-

-

Reaction and Workup:

-

Stir the reaction mixture at the specified temperature for the required time (e.g., 24 hours), monitoring progress by TLC.

-

Upon completion, quench the reaction (e.g., with trifluoroacetic acid, TFA).

-

Dilute the mixture with an organic solvent and wash with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 2-methoxy-γ-pyrone product.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

-

Caption: General workflow for a catalytic asymmetric hetero-Diels-Alder reaction.

Conclusion

This compound represents an interesting natural product with potential therapeutic applications stemming from its antiparasitic and cell cycle inhibitory activities. While its discovery and total synthesis have been well-documented, a significant opportunity exists for further research to fully characterize its pharmacological properties. Specifically, detailed dose-response studies to establish precise IC50 values against a broader range of parasites and cancer cell lines are needed. Elucidation of the specific molecular targets and mechanism of action related to its G2 checkpoint inhibition would provide crucial insights for its development as a potential anticancer agent. Furthermore, a complete characterization of its biosynthetic pathway could enable biotechnological production methods. This technical guide summarizes the current state of knowledge and is intended to serve as a foundational resource for scientists and researchers dedicated to advancing the study of this promising natural product.

References

Cryptofolione: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptofolione, a naturally occurring δ-lactone isolated from the fruits of Cryptocarya alba, has demonstrated a range of biological activities, indicating its potential for therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its antiparasitic and cytotoxic effects. While direct evidence for its anticancer and anti-inflammatory properties is limited, this document explores the activities of structurally related compounds to infer potential mechanisms and guide future research. Detailed experimental methodologies, quantitative data, and visualizations of relevant biological pathways are presented to support further investigation into the therapeutic utility of this compound.

Introduction

This compound is a secondary metabolite characterized by a 5,6-dihydro-α-pyrone ring structure.[1] Natural products containing this scaffold have garnered significant interest in drug discovery due to their diverse pharmacological properties. This guide synthesizes the available preclinical data on this compound and related molecules to provide a detailed resource for researchers in the fields of oncology, immunology, and infectious diseases.

Therapeutic Potential and Biological Activities

The primary therapeutic potential of this compound, as suggested by current literature, lies in its antiparasitic and cytotoxic activities. While its anti-inflammatory and specific anticancer mechanisms are not yet fully elucidated, the broader family of α,β-unsaturated δ-lactones, to which this compound belongs, is known to exhibit such properties, often through the modulation of key signaling pathways like NF-κB.[2]

Antiparasitic Activity

In vitro studies have demonstrated the efficacy of this compound against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[2][3][4] It has also shown a mild inhibitory effect on the promastigote form of Leishmania spp.[3][4]

Cytotoxic and Potential Anticancer Activity

This compound has exhibited moderate cytotoxicity against mammalian cells, a characteristic that is being explored for its potential anticancer applications.[3][4] Research on Z-Cryptofolione, a related compound, has indicated that it can act as a highly efficacious inhibitor of the G2 checkpoint in the cell cycle and also inhibit nuclear export.[5] However, it is noteworthy that these compounds have shown toxicity to unirradiated cells at concentrations that inhibit the G2 checkpoint, suggesting a narrow therapeutic window.[5]

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of this compound.

| Table 1: Antiparasitic Activity of this compound | |

| Target Organism | Activity |

| Trypanosoma cruzi (trypomastigotes) | 77% reduction in number at 250 µg/mL[2][3][4] |

| Leishmania spp. (promastigotes) | Mild inhibitory effect[3][4] |

| Table 2: Cytotoxicity of this compound | |

| Cell Type | Effect |

| Macrophages | Moderate cytotoxicity[3][4] |

| T. cruzi (amastigotes) | Moderate cytotoxicity[3][4] |

Experimental Protocols

While detailed, step-by-step protocols for the biological evaluation of this compound are not extensively published, the following methodologies are based on standard assays used for similar natural products and the information available from the cited literature.

In Vitro Antiparasitic Assay (Trypanosoma cruzi)

-

Parasite Culture: Epimastigotes of T. cruzi are cultured in a suitable medium (e.g., LIT medium) supplemented with fetal bovine serum at 28°C. Metacyclic trypomastigotes are obtained by differentiation.

-

Cell Culture: A mammalian cell line (e.g., L929 fibroblasts) is cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.

-

Infection: Mammalian cells are infected with metacyclic trypomastigotes. After incubation, extracellular parasites are removed by washing.

-

Treatment: Infected cells are treated with varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). A positive control (e.g., benznidazole) and a vehicle control are included.

-

Quantification of Intracellular Amastigotes: After a further incubation period, cells are fixed and stained (e.g., with Giemsa). The number of intracellular amastigotes is determined by microscopy. The percentage of inhibition is calculated relative to the vehicle control.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Mammalian cells (e.g., macrophages or cancer cell lines) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control is also included.

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are an active area of research. However, based on the activities of related α,β-unsaturated δ-lactones, several potential mechanisms can be proposed.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival.[7] Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers. Some lactones are known to inhibit the NF-κB activation pathway.[2] This suggests that this compound may exert anti-inflammatory and anticancer effects by interfering with this pathway.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Cell Cycle Arrest

The inhibition of the G2 checkpoint by Z-Cryptofolione suggests a mechanism involving the disruption of cell cycle progression.[5] This could be a valuable therapeutic strategy for targeting rapidly dividing cancer cells.

Caption: Experimental workflow for investigating cell cycle arrest induced by this compound.

Conclusion and Future Directions

This compound presents a promising natural product scaffold for the development of new therapeutic agents, particularly in the area of antiparasitic drugs. Its cytotoxic properties also warrant further investigation for potential anticancer applications. Future research should focus on:

-

Comprehensive in vitro screening: Evaluating the cytotoxic activity of this compound against a broad panel of human cancer cell lines to determine its potency and selectivity.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound, including a definitive assessment of its effects on the NF-κB pathway and cell cycle regulation.

-

In vivo efficacy and toxicity studies: Assessing the therapeutic efficacy and safety profile of this compound in relevant animal models of parasitic infections and cancer.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to optimize its biological activity and reduce potential toxicity.

This technical guide provides a foundation for these future investigations, which are essential to fully unlock the therapeutic potential of this compound.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. This compound derivatives from Cryptocarya alba fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchers-admin.westernsydney.edu.au [researchers-admin.westernsydney.edu.au]

Cryptofolione: A Technical Guide for Researchers

COMPOUND IDENTIFICATION

| Identifier | Value | Reference |

| CAS Number | 160098-78-2 | [1][2] |

| Molecular Formula | C19H22O4 | [1][3] |

PHYSICOCHEMICAL PROPERTIES

| Property | Value |

| Molecular Weight | 314.38 g/mol |

| Appearance | Oil |

Biological Activity

Cryptofolione has demonstrated notable activity against parasitic protozoa, specifically Trypanosoma cruzi and Leishmania species. It has also been observed to exhibit moderate cytotoxicity against macrophages.

QUANTITATIVE BIOLOGICAL DATA

| Activity | Organism/Cell Line | Concentration | Effect | Reference |

| Antitrypanosomal | Trypanosoma cruzi trypomastigotes | 250 µg/mL | 77% reduction in parasite number | [4] |

| Antileishmanial | Leishmania spp. promastigotes | Not specified | Mild inhibitory effect | |

| Cytotoxicity | Macrophages | Not specified | Moderate cytotoxicity | |

| Cytotoxicity | Trypanosoma cruzi amastigotes | Not specified | Moderate cytotoxicity |

Experimental Protocols

Detailed methodologies for the key biological assays are outlined below. These protocols are based on established methods in the field and are provided as a guide for reproducing and building upon the reported findings.

Antitrypanosomal Activity Assay (Trypanosoma cruzi trypomastigotes)

This protocol describes a method to assess the viability of Trypanosoma cruzi trypomastigotes upon exposure to this compound.

Antileishmanial Activity Assay (Leishmania spp. promastigotes)

This protocol outlines a method for determining the inhibitory effect of this compound on the growth of Leishmania promastigotes.

Macrophage Cytotoxicity Assay

This protocol provides a method to evaluate the cytotoxic effects of this compound on a macrophage cell line using both MTT and LDH assays.

Signaling Pathways

Currently, there is a lack of specific research detailing the direct signaling pathways modulated by this compound in either host or parasite cells. The observed antiparasitic and cytotoxic effects suggest potential interference with essential cellular processes. Given that many natural products with similar activities target fundamental pathways, future research could investigate the following hypothetical targets.

Further investigation is required to elucidate the precise mechanism of action of this compound and to validate these potential signaling pathway interactions. Techniques such as transcriptomics, proteomics, and targeted inhibitor studies could provide valuable insights into its molecular targets.

References

- 1. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A short-term method to evaluate anti-leishmania drugs by inhibition of stage differentiation in Leishmania mexicana using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of growth of Leishmania donovani promastigotes by newly synthesized 1,3,4-thiadiazole analogs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of Cryptofolione and an In-depth Guide to the Signaling Pathways of Cryptococcus neoformans

Introduction

This technical guide addresses research surrounding the natural product Cryptofolione and, due to a common point of nomenclature confusion in literature searches, provides a detailed exploration of the signaling pathways in the pathogenic fungus Cryptococcus neoformans, a key area of interest for drug development professionals. While this compound is a distinct chemical entity with documented antiparasitic properties, in-depth research on its specific signaling pathways is not extensively available. Conversely, the signaling cascades within Cryptococcus neoformans are well-characterized and represent critical targets for novel antifungal therapies. This guide will first summarize the known data on this compound and then pivot to a comprehensive analysis of the primary signaling pathways in Cryptococcus neoformans that are pertinent to its virulence and survival.

Part 1: The Natural Product this compound

This compound is a naturally occurring δ-lactone that has been isolated from plants such as the fruits of Cryptocarya alba and from Cryptocarya latifolia[1][2]. Its chemical and physical properties are summarized below.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C19H22O4 | PubChem CID 5468868[3] |

| Molecular Weight | 314.4 g/mol | PubChem CID 5468868[3] |

| IUPAC Name | (2R)-2-[(1E,4R,6S,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one | PubChem CID 5468868[3] |

| Synonyms | NSC678117, CHEMBL2000309 | PubChem CID 5468868[3] |

Biological Activity of this compound

Research has primarily focused on the antiparasitic effects of this compound. The compound has demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, and a mild inhibitory effect on Leishmania spp.[1][2].

| Bioactivity Data | Result |

| Activity against Trypanosoma cruzi trypomastigotes | 77% reduction in number at 250 µg/mL[1][2] |

| Cytotoxicity | Moderate cytotoxicity in both macrophages and T. cruzi amastigotes[1][2] |

| Selectivity | Low selectivity between cytotoxic and trypanocidal effects[2] |

| Activity against Leishmania spp. promastigotes | Mild inhibitory effect[1][2] |

Experimental Protocols: Isolation of this compound

While detailed experimental protocols for its synthesis are available in specialized literature, the isolation protocol is described in studies focusing on its biological activity.

General Isolation Protocol from Cryptocarya alba fruits:

-

Extraction: The dried and powdered fruits of Cryptocarya alba are subjected to extraction with a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Fractionation: The crude extract is then partitioned between different solvents of varying polarity to separate compounds based on their chemical properties.

-

Chromatography: The active fractions are further purified using chromatographic techniques, such as column chromatography over silica (B1680970) gel, followed by high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1][2].

Currently, there is a lack of published research detailing the specific molecular signaling pathways directly modulated by this compound.

Part 2: Key Signaling Pathways in Cryptococcus neoformans for Drug Development

Cryptococcus neoformans is an opportunistic fungal pathogen that causes life-threatening meningoencephalitis, particularly in immunocompromised individuals[4]. Its ability to survive in the host and cause disease is dependent on a complex network of signaling pathways that regulate virulence factors such as capsule formation, melanin (B1238610) production, and growth at host temperature (37°C)[4][5]. Targeting these pathways is a primary strategy for the development of new antifungal drugs[6].

cAMP-Protein Kinase A (PKA) Pathway

The cAMP-PKA pathway is a central regulator of virulence in C. neoformans. It senses environmental cues, such as glucose and nitrogen levels, and translates them into cellular responses critical for pathogenesis[4][5].

Experimental Protocol: Assessing PKA Pathway Activation A common method to assess the activation of the PKA pathway is to measure intracellular cAMP levels and to analyze the expression of downstream target genes.

-

Fungal Culture: C. neoformans cells are grown in minimal medium.

-

Stimulation: The cells are stimulated with a known activator, such as glucose.

-

cAMP Measurement: Intracellular cAMP is extracted and quantified using a competitive enzyme immunoassay (EIA) kit.

-

Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the transcript levels of PKA-regulated genes, such as those involved in capsule and melanin production.

Caption: The cAMP-PKA signaling pathway in C. neoformans.

HOG (High Osmolarity Glycerol) Pathway

The HOG pathway is a mitogen-activated protein kinase (MAPK) cascade that is crucial for the response to osmotic stress[7]. This pathway allows the fungus to adapt to the high osmolarity environment found within the human host.

Experimental Protocol: Hog1 Phosphorylation Assay Activation of the HOG pathway is typically assessed by detecting the phosphorylation of the Hog1 MAPK.

-

Fungal Culture: C. neoformans cells are grown to mid-log phase.

-

Osmotic Stress: The cells are subjected to osmotic stress by adding sorbitol or NaCl to the culture medium.

-

Protein Extraction: Total protein is extracted from the cells at various time points after stress induction.

-

Western Blot: The protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for phosphorylated Hog1 (anti-phospho-p38 MAPK antibody, as Hog1 is an ortholog of p38)[7]. An antibody against total Hog1 is used as a loading control.

Caption: The High Osmolarity Glycerol (HOG) pathway in C. neoformans.

Calcium-Calcineurin Pathway

The calcium-calcineurin pathway is essential for the survival of C. neoformans at the host's body temperature and in alkaline pH environments, such as the blood[7]. Calcineurin is a protein phosphatase that is activated by calcium and calmodulin.

Experimental Protocol: Calcineurin Activity Assay

-

Fungal Culture: Grow C. neoformans cells under permissive (e.g., 24°C) and restrictive (e.g., 37°C) conditions.

-

Protein Extraction: Prepare crude protein extracts from the cultured cells.

-

Phosphatase Assay: Calcineurin activity is measured using a colorimetric assay that detects the dephosphorylation of a specific substrate (e.g., p-nitrophenyl phosphate). The assay is performed in the presence and absence of a specific calcineurin inhibitor, such as FK506, to determine the specific activity.

Caption: The Calcium-Calcineurin signaling pathway in C. neoformans.

While this compound is a natural product with interesting antiparasitic activity, the current body of scientific literature does not provide extensive details on its mechanism of action or the specific signaling pathways it modulates. In contrast, the signaling pathways of the pathogenic fungus Cryptococcus neoformans are well-elucidated and present numerous validated targets for antifungal drug development. The cAMP-PKA, HOG, and calcineurin pathways are central to the virulence and survival of this pathogen in the human host. A thorough understanding of these cascades, facilitated by the experimental approaches and pathway diagrams presented in this guide, is essential for researchers and drug development professionals working to combat cryptococcosis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound derivatives from Cryptocarya alba fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C19H22O4 | CID 5468868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Signalling pathways in the pathogenesis of Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Roles of Different Signaling Pathways in Cryptococcus neoformans Virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stress Signaling Pathways for the Pathogenicity of Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of (-)-Cryptofolione: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the total synthesis of (-)-Cryptofolione, a naturally occurring δ-lactone with potential therapeutic applications. The synthesis of this complex molecule has been approached through various innovative strategies, which are outlined herein. This guide is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

(-)-Cryptofolione is a δ-lactone-containing natural product isolated from plants of the Cryptocarya genus.[1] It has garnered significant interest from the scientific community due to its biological activities, including trypanocidal effects.[2] The determination of its absolute configuration to be [6R,10S,12R] was established through enantioselective total synthesis.[2][3] Several distinct synthetic strategies have been developed, often employing key reactions such as asymmetric hetero Diels-Alder, Ring-Closing Metathesis (RCM), and various types of aldol (B89426) and allylation reactions.[1][4][5]

Synthetic Strategies Overview

Multiple research groups have successfully accomplished the total synthesis of (-)-Cryptofolione. The primary strategies involve the convergent assembly of key fragments or a more linear approach. Key transformations frequently utilized include:

-

Asymmetric Hetero Diels-Alder Reaction: This reaction is pivotal in setting the stereochemistry of the dihydropyrone ring.[2][3]

-

Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of the unsaturated δ-lactone core of Cryptofolione.[1]

-

Keck and Brown Allylations: These methods are employed for the stereoselective introduction of allyl groups.[1]

-

Mukaiyama Aldol Reaction: This reaction is used to construct key carbon-carbon bonds with high stereocontrol.[4][6]

-

Olefin Cross-Metathesis: This reaction provides an efficient means to couple advanced intermediates.[5]

The following sections will detail the experimental protocols for a selection of these key synthetic routes.

Experimental Protocols

Route 1: Asymmetric Hetero Diels-Alder Approach

This synthetic route relies on a Cr(salen)-catalyzed asymmetric hetero Diels-Alder (AHDA) reaction to establish the chiral centers of the pyrone ring.[3]

Diagram of the Synthetic Pathway

Caption: Asymmetric Hetero-Diels-Alder approach to (-)-Cryptofolione.

Step-by-step Protocol:

-

Asymmetric Hetero Diels-Alder Reaction: To a solution of cinnamaldehyde in CH₂Cl₂ at 0 °C is added the (R,R)-Cr(salen) complex (2.5 mol%). Danishefsky's diene is then added, and the reaction mixture is stirred for 24 hours. The reaction is quenched with methanol (B129727) and triethylamine (B128534) to yield the 2-methoxy-γ-pyrone intermediate.[3]

-

Subsequent Transformations: The resulting pyrone is then carried through a multi-step sequence involving reduction, acidic transformation, and Jones oxidation to afford the α-pyrone core.[3] The final steps involve deprotection to yield (-)-Cryptofolione.[3]

Quantitative Data

| Step | Product | Yield | Enantiomeric Excess | Reference |

| Asymmetric Hetero Diels-Alder | 2-Methoxy-γ-pyrone | quant. | 95% ee | [3] |

| Recrystallization of a diol intermediate | Diol intermediate | 74% | 100% ee | [3] |

| Jones Oxidation of 9R to 10R | α-pyrone 10R | 30% | - | [3] |

| Jones Oxidation of 9S to 10S | α-pyrone 10S | 38% | - | [3] |

| Deprotection of 1R | (-)-Cryptofolione (1R) | 81% | - | [3] |

| Deprotection of 1S | Isomer (1S) | 83% | - | [3] |

Route 2: Mukaiyama Aldol and Olefin Cross-Metathesis Approach

This approach utilizes a titanium-catalyzed Mukaiyama aldol reaction for stereoselective bond formation and an olefin cross-metathesis to couple key fragments.[4][6]

Experimental Workflow Diagram

Caption: Synthesis of the lactone fragment via Mukaiyama aldol reaction.

Step-by-step Protocol for Lactone Fragment Synthesis:

-

Mukaiyama Aldol Reaction: In a round-bottom flask under a nitrogen atmosphere, Ti(O-iPr)₄ and (R)-BINOL are dissolved in THF and stirred with molecular sieves. The solution is cooled to -78 °C, and acrylaldehyde and Chan's diene are added. The reaction proceeds to afford the δ-hydroxyl β-keto ester.[6]

-

Reduction: The crude product from the previous step is dissolved in methanol at 0 °C, and sodium borohydride (B1222165) is added portion-wise. The reaction is stirred until completion to yield the corresponding diol.[6]

-

Cyclization: The diol is dissolved in benzene, and pyridinium (B92312) p-toluenesulfonate (PPTS) is added. The mixture is heated to reflux to afford the lactone.[6]

-

Mesylation: The lactone is dissolved in dichloromethane (B109758) at 0 °C, and triethylamine and methanesulfonyl chloride are added to furnish the final lactone fragment.[6]

Quantitative Data

| Step | Product | Yield | Enantiomeric Excess | Reference |

| Mukaiyama Aldol Reaction | δ-hydroxyl β-keto ester | 83% | 96% ee | [6] |

| NaBH₄ Reduction | Diol | 85% | - | [6] |

| PPTS Cyclization | Lactone | 95% | - | [6] |

| Mesylation | Fragment 2 | 80% | - | [6] |

| Alternative Cyclization/Mesylation | Fragment 2 | 90% | - | [6] |

The synthesis of the second fragment and the subsequent cross-metathesis reaction would follow established literature procedures to complete the total synthesis of (-)-Cryptofolione.[4][6]

Conclusion

The total synthesis of (-)-Cryptofolione has been successfully achieved through multiple elegant and efficient strategies. The choice of a particular route may depend on the availability of starting materials, desired stereocontrol, and overall efficiency. The protocols and data presented in this application note provide a solid foundation for researchers aiming to synthesize (-)-Cryptofolione and its analogs for further biological evaluation and drug development endeavors.

References

Enantioselective Synthesis of Cryptofolione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of Cryptofolione, a naturally occurring δ-lactone with potential therapeutic applications. The synthesis of this compound has attracted significant attention from the scientific community, leading to the development of several distinct and innovative asymmetric strategies. These approaches aim to control the stereochemistry of the molecule, which is crucial for its biological activity.

Introduction

This compound, isolated from plants of the Cryptocarya genus, possesses a unique α,β-unsaturated δ-lactone core structure with multiple stereocenters.[1][2] Its biological activities, including trypanocidal and leishmanicidal effects, have made it an attractive target for total synthesis.[2][3] The absolute configuration of naturally occurring (+)-Cryptofolione has been established as (6R, 10S, 12R).[1] This document outlines and compares several successful enantioselective synthetic routes to this compound, providing detailed protocols for key transformations.

Key Synthetic Strategies

Several distinct strategies have been employed for the enantioselective synthesis of this compound. The primary challenge lies in the stereoselective construction of the 1,3-diol system and the δ-lactone moiety. The main approaches include:

-

Asymmetric Hetero-Diels-Alder Reaction: This strategy utilizes a chiral catalyst to control the formation of the dihydropyranone ring, establishing the stereocenter at C6.

-

Substrate-Controlled Diastereoselective Reactions: These methods often start from a chiral precursor or introduce chirality early in the synthesis and then rely on the existing stereocenters to direct the stereochemical outcome of subsequent reactions.

-

Enzymatic and Chemoenzymatic Methods: Lipases are used for the kinetic resolution of key intermediates, providing access to enantiomerically enriched building blocks.

-

Unified Strategy for Related Natural Products: Some approaches are designed to be flexible, allowing for the synthesis of this compound and structurally related natural products like (+)-Strictifolione from common intermediates.

The following sections provide a comparative overview of the quantitative data from different synthetic routes and detailed experimental protocols for key reactions.

Data Presentation: Comparison of Synthetic Routes

The efficiency of different synthetic approaches to (+)-Cryptofolione can be compared based on key metrics such as overall yield, the number of linear steps, and the enantioselectivity of the key chirality-inducing step.

| Synthetic Strategy | Key Reaction | Starting Material | Longest Linear Sequence (Steps) | Overall Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Asymmetric Hetero-Diels-Alder | Cr(salen)-catalyzed AHDA reaction | Cinnamaldehyde | ~10 | Not explicitly stated | 95% for the key intermediate | |